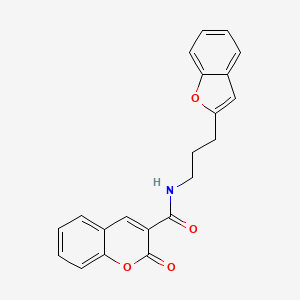

N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that features a benzofuran moiety linked to a chromene structure through a propyl chain, and a carboxamide group attached to the chromene ring. This type of compound is of interest due to its potential pharmacological properties and its structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzofuran-containing compounds can be achieved through various methods. One approach involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs with a quaternary center and a carbonyl group . Another method includes a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids, which leads to the formation of benzo[f]chromene-2-carboxamides . Additionally, benzofuran carboxamide derivatives can be synthesized by reacting N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes, using piperidine as a base .

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives can be elucidated using spectroscopic methods and, in some cases, single crystal X-ray diffraction data. For instance, the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined, revealing intermolecular hydrogen bonds and intramolecular π-π interactions that stabilize the packing structure .

Chemical Reactions Analysis

Benzofuran carboxamide derivatives can undergo various chemical reactions. The synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine, and subsequent reactions with benzyl halides . These reactions demonstrate the versatility of benzofuran carboxamide compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives can be influenced by their molecular structure. The presence of hydrogen bonds, π-π interactions, and the overall three-dimensional arrangement of the molecule can affect properties such as solubility, melting point, and reactivity. The antimicrobial screening of some novel benzofuran carboxamide derivatives has shown that these compounds can exhibit significant biological activity, which is an important aspect of their chemical properties .

Scientific Research Applications

Synthesis Methods and Chemical Properties

- Cyclocoupling Reactions : This compound can be synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, using Lewis acids like ZnI2 and FeCl3 under an air atmosphere. This process involves the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide (Nizami & Hua, 2018).

Biomedical Research

- Anticholinesterase Activity : Certain derivatives of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide have been studied for their anticholinesterase activity. In vitro assessments revealed significant activity towards acetylcholinesterase (AChE), with some derivatives showing enhanced activity upon the introduction of specific moieties (Ghanei-Nasab et al., 2016).

Chemical Detection and Analysis

- Molecular Probe for Hydroxyl Radicals : As a molecular probe, a derivative of this compound has been used to detect hydroxyl radicals produced by Na125I and gamma-rays in aqueous solutions. Its quantum efficiency was assessed in comparison with other compounds, demonstrating its potential as a reporter for hydroxyl radicals produced close to DNA (Singh et al., 2008).

Materials Science and Crystallography

- Crystal and Molecular Structure Analysis : The crystal structure of derivatives of this compound has been determined using single crystal X-ray diffraction data, revealing aspects like intermolecular hydrogen bonds and intramolecular π-π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Anuradha et al., 2012).

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to inhibit pde4b , which suggests that this compound may interact with its targets to inhibit their function, leading to its biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Future Directions

Benzofuran compounds are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of benzofuran compounds could be in the development of new therapeutic drugs.

properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-20(17-13-15-7-2-4-10-19(15)26-21(17)24)22-11-5-8-16-12-14-6-1-3-9-18(14)25-16/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJXMKMJLDWNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)